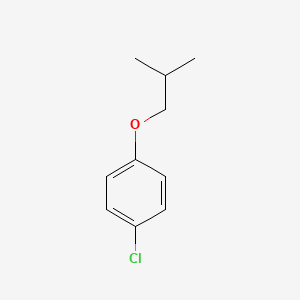
1-Chloro-4-(2-methylpropoxy)-benzene
Vue d'ensemble
Description
1-Chloro-4-(2-methylpropoxy)-benzene, also known as p-tert-octylphenyl chloride, is a chemical compound that belongs to the family of alkylphenyl chlorides. This compound has been widely used in various scientific research applications, including organic synthesis, material science, and pharmaceutical development.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-methylpropoxy)-benzene is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction leads to the formation of a covalent bond between the compound and the nucleophile.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Chloro-4-(2-methylpropoxy)-benzene. However, it has been reported to exhibit antimicrobial activity against various bacterial strains. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Chloro-4-(2-methylpropoxy)-benzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the research on 1-Chloro-4-(2-methylpropoxy)-benzene. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a drug candidate, particularly in the treatment of bacterial infections and inflammation. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of the compound.
Applications De Recherche Scientifique
1-Chloro-4-(2-methylpropoxy)-benzene has been widely used in various scientific research applications. It is commonly used as a building block in organic synthesis, particularly in the production of liquid crystals, polymers, and surfactants. It is also used as a surface modifier in the preparation of nanoparticles and as a ligand in the synthesis of metal complexes.
Propriétés
IUPAC Name |
1-chloro-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTPWGVWXFUHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2-methylpropoxy)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)



![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)





![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)